molecular formula C10H14N2O4 B3029419 tert-Butyl (2-carbamoylfuran-3-yl)carbamate CAS No. 655255-07-5

tert-Butyl (2-carbamoylfuran-3-yl)carbamate

Cat. No. B3029419
CAS RN: 655255-07-5
M. Wt: 226.23
InChI Key: BLJVFXIQRQPLKH-UHFFFAOYSA-N
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Description

The compound tert-Butyl (2-carbamoylfuran-3-yl)carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. While the specific compound is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented, indicating their importance in synthetic organic chemistry. These compounds are often used as intermediates in the synthesis of pharmaceuticals and other biologically active molecules due to their ability to introduce protected amine functionalities into a molecular framework .

Synthesis Analysis

The synthesis of tert-butyl carbamates and related compounds typically involves the protection of amine groups and the formation of carbamate esters. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Similarly, the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate involved an iodolactamization as a key step . These methods demonstrate the versatility of tert-butyl carbamates in organic synthesis and their potential application in the synthesis of tert-Butyl (2-carbamoylfuran-3-yl)carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a tert-butyl group attached to a carbamate moiety. This structural feature imparts steric bulk and can influence the reactivity and selectivity of the compound in chemical reactions. For example, the tert-butyl group in N-tert-butanesulfinyl imines serves as a powerful chiral directing group, which is crucial for the asymmetric synthesis of amines . The molecular structure of tert-butyl carbamates is thus a key factor in their utility as intermediates in organic synthesis.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a variety of chemical reactions, often serving as intermediates or building blocks. They can undergo transformations such as nucleophilic addition, cyclization, and substitution reactions. For instance, the tert-butyl substituted carbazoles were synthesized through Friedel-Crafts reactions and further functionalized through substitution reactions . The versatility of tert-butyl carbamates in chemical reactions underscores their importance in the synthesis of complex organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by the tert-butyl group, which can increase the steric bulk and affect the solubility and stability of the compound. These properties are important for the handling and purification of the compounds during synthesis. For example, the synthesis of tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate by asymmetric Mannich reaction required careful consideration of purification and waste disposal due to the compound's properties . Understanding the physical and chemical properties of tert-butyl carbamates is essential for their effective use in synthetic applications.

Scientific Research Applications

Crystal Structures and Hydrogen Bonds

Research involving tert-Butyl (2-carbamoylfuran-3-yl)carbamate has revealed its applications in crystallography. For instance, tert-Butyl carbamate derivatives have been studied for their unique crystal structures involving simultaneous hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017). Another study highlighted the synthesis and crystallographic analysis of carbamate derivatives, showing the interplay of strong and weak hydrogen bonds in forming three-dimensional architectures (Das et al., 2016).

Synthesis of Natural Product Intermediates

Tert-Butyl carbamates are also significant in the synthesis of natural product intermediates. For example, they have been used in synthesizing intermediates of jaspine B, a product isolated from sponges with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Photocatalytic Applications

In the realm of photocatalysis, tert-Butyl carbamates have been utilized as precursors. A study demonstrated the use of tert-butyl carbamates in photoredox-catalyzed amination processes, offering new pathways for constructing diverse chemical structures (Wang et al., 2022).

Advanced Synthetic Methodologies

Advanced synthetic methodologies have also employed tert-Butyl carbamates. For instance, their use in thionyl chloride-mediated synthesis has been explored for its advantages in terms of simplicity, yield, and cost-efficiency (Li et al., 2015). Another study focused on the stereoselective synthesis of tert-butyl carbamates, highlighting their potential as building blocks for protease inhibitors (Ghosh et al., 2017).

Applications in Organic Syntheses

Tert-Butyl carbamates have been integral in various organic syntheses. For instance, their role in glycosylative transcarbamylation has been demonstrated, efficiently transforming them into novel glycoconjugates (Henry & Lineswala, 2007). Also, their application in Pd-catalyzed amidation of aryl halides has been explored, yielding desired compounds in moderate to excellent yields (Qin et al., 2010).

Safety And Hazards

Safety data sheets recommend using personal protective equipment as required and ensuring adequate ventilation when handling tert-butyl carbamates . They should not be released into the environment .

Future Directions

Tert-butyl carbamates appear to be an intermediate or a building block in the synthesis of various biologically active compounds and pharmaceuticals. Therefore, future research may focus on exploring new synthetic methods and applications for these compounds .

properties

IUPAC Name

tert-butyl N-(2-carbamoylfuran-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O4/c1-10(2,3)16-9(14)12-6-4-5-15-7(6)8(11)13/h4-5H,1-3H3,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLJVFXIQRQPLKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50701813
Record name tert-Butyl (2-carbamoylfuran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-carbamoylfuran-3-yl)carbamate

CAS RN

655255-07-5
Record name 1,1-Dimethylethyl N-[2-(aminocarbonyl)-3-furanyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=655255-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-carbamoylfuran-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50701813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Diisopropylethylamine (14.75 mL) was added to a suspension of PyBOP (10.4 g), ammonium chloride (1.81 g) and 3-[(tert-butoxycarbonyl)amino]-2-furoic acid (Intermediate 81) (3.83 g) in DMF (50 mL). The resulting mixture was stirred at ambient temperature for 90 minutes, poured into 0.4 M HCl (250 mL) and extracted into DCM (3×100 mL). The combined organics were washed with water (80 mL) and brine (80 mL), dried (MgSO4), and evaporated The product was purified by flash chromatography on silica, eluting with 20-70% EtOAc in isohexane to afford the title compound as a white solid (3.38 g, 89%);
Quantity
14.75 mL
Type
reactant
Reaction Step One
Name
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
1.81 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
reactant
Reaction Step Two
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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